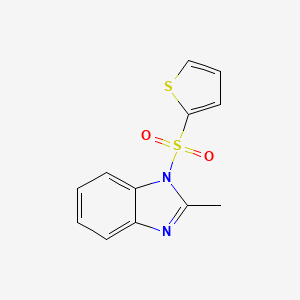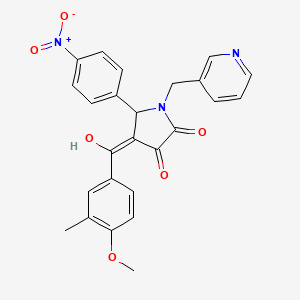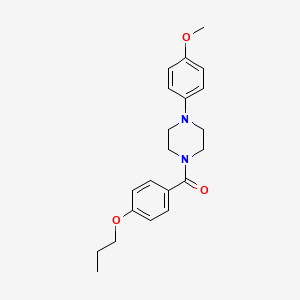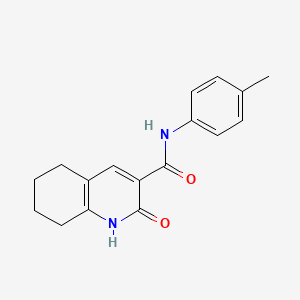![molecular formula C13H16ClNO2 B5265261 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as Furfurylaminoethanol hydrochloride or FFAE and is synthesized by a simple method that involves the reaction of furfural and ethylenediamine.
Wissenschaftliche Forschungsanwendungen
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicine, where it has been studied for its potential use in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Wirkmechanismus
The mechanism of action of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and glucose metabolism. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have hypoglycemic effects and can lower blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is its potential use in the treatment of cancer and diabetes. It has also been shown to have a high yield and purity when synthesized using the reported method. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for the research of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride. One of the most significant directions is to further study its mechanism of action to develop targeted therapies for cancer and diabetes. Additionally, further studies can be conducted to determine its potential use in other fields such as pharmacology and biochemistry. Studies can also be conducted to optimize the synthesis method to improve yield and purity.
Synthesemethoden
The synthesis of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is a simple and straightforward process that involves the reaction of furfural and ethylenediamine. The reaction takes place in the presence of hydrochloric acid and produces the desired compound as a hydrochloride salt. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
Eigenschaften
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-9-8-14-10-12-6-7-13(16-12)11-4-2-1-3-5-11;/h1-7,14-15H,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCYTFIDPSQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)

![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)

![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)

![1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5265237.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)
![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
![5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
